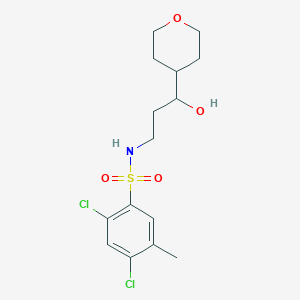

2,4-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide

Description

This compound features a 2,4-dichloro-5-methylbenzenesulfonamide core linked to a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl group. Its structural design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name |

2,4-dichloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO4S/c1-10-8-15(13(17)9-12(10)16)23(20,21)18-5-2-14(19)11-3-6-22-7-4-11/h8-9,11,14,18-19H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQNJXUFJMTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC(C2CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide (CAS Number: 2034241-61-5) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 382.3 g/mol. The structural features include a sulfonamide group, dichloro substituents, and a tetrahydropyran moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Cl₂NO₄S |

| Molecular Weight | 382.3 g/mol |

| CAS Number | 2034241-61-5 |

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. The presence of the sulfonamide group is often associated with antibacterial activity.

- Anticancer Potential : Investigations into the anticancer properties have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. The specific mechanism may involve the disruption of cellular signaling pathways.

- Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, possibly through modulation of cytokine release and inhibition of inflammatory mediators.

The exact mechanisms through which 2,4-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methylbenzenesulfonamide exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with Receptors : It could interact with cellular receptors that modulate inflammatory responses or tumor growth.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL).

- Cancer Cell Line Inhibition : Research published in Cancer Letters demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cell lines (MCF-7) with IC50 values around 20 µM after 48 hours.

- Inflammation Model : In an animal model for inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Chalcone-Sulfonamide Hybrids: (E)-2,4-Dichloro-N-(4-Cinnamoylphenyl)-5-Methylbenzenesulfonamide

Structural Differences :

Functional Implications :

- Synthesis : Synthesized via Claisen-Schmidt condensation using benzaldehyde derivatives and potassium ethoxide, differing from the likely reductive amination or nucleophilic substitution required for the target compound’s tetrahydro-pyran linkage .

- Bioactivity : Demonstrated anticancer, antioxidant, and antimicrobial effects in vitro, attributed to the chalcone’s Michael acceptor properties and sulfonamide’s enzyme inhibition. The tetrahydro-pyran variant may exhibit altered pharmacokinetics (e.g., solubility, metabolic stability) due to reduced conjugation and increased stereochemical bulk .

Cyclin-Dependent Kinase (CDK) Inhibitors: ABT-737 and Venetoclax

Structural Differences :

Functional Implications :

Tetrahydro-2H-Pyran-Containing Agrochemicals: Tepraloxydim

Structural Differences :

Functional Implications :

Sulfonamide Derivatives: N,N-Dimethyl-4-(2-Methylindolizine-3-Carbonyl)Benzenesulfonamide

Structural Differences :

- Core : Shares the benzenesulfonamide scaffold.

- Substituents: Replaces the dichloro and methyl groups with a dimethylamino and indolizine-carbonyl group .

Functional Implications :

- The indolizine derivative’s aromatic system may favor π-π interactions absent in the tetrahydro-pyran variant .

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: The target compound’s tetrahydro-2H-pyran group may confer improved blood-brain barrier penetration compared to chalcone hybrids, while its dichloro-methyl-sulfonamide core could enhance selectivity for bacterial carbonic anhydrases over human isoforms .

- Synthetic Challenges : The stereochemistry at the 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl position necessitates asymmetric synthesis or chiral resolution, unlike the straightforward condensation used for chalcone hybrids .

- Safety Profile : Similar to venetoclax, the tetrahydro-pyran group may reduce hepatotoxicity risks compared to halogen-rich agrochemicals like tepraloxydim .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.